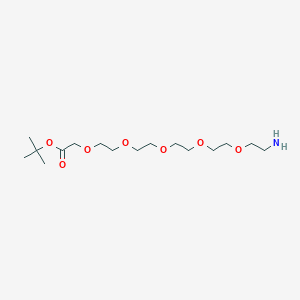

NH2-PEG5-C1-Boc

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

tert-butyl 2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO7/c1-16(2,3)24-15(18)14-23-13-12-22-11-10-21-9-8-20-7-6-19-5-4-17/h4-14,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWLYQCQCAPBSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to NH2-PEG5-C1-Boc: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of the bifunctional linker, NH2-PEG5-C1-Boc. Primarily utilized in the burgeoning field of targeted protein degradation, this polyethylene glycol (PEG)-based molecule serves as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical and physical properties, provides detailed experimental protocols for its use, and visualizes its role in relevant biological pathways.

Chemical Structure and Properties

This compound is a heterobifunctional linker featuring a terminal primary amine (NH2) and a tert-butoxycarbonyl (Boc)-protected amine, connected by a 5-unit polyethylene glycol (PEG) chain and a single carbon spacer. The PEG chain imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugate. The terminal amine allows for covalent attachment to various molecules, while the Boc-protected amine provides a stable, yet readily cleavable, functional group for orthogonal conjugation strategies.

The systematic IUPAC name for the core structure is tert-butyl (1-amino-3,6,9,12,15-pentaoxa-18-yl)carbamate. However, variations in the linker portion attached to the Boc-protected amine exist (e.g., C1, C2), leading to slight differences in molecular weight and formula. It is crucial for researchers to verify the exact structure and properties from the supplier's certificate of analysis.

Table 1: Physicochemical Properties of this compound and Related Structures

| Property | Value | Notes |

| Molecular Formula | C15H32N2O6 | For the "C1" variant. |

| Molecular Weight | 352.43 g/mol | For the "C1" variant.[1] |

| CAS Number | 2231845-67-1 | For the "C1" variant.[1] |

| Appearance | White to off-white solid or liquid | Dependent on purity and specific structure. |

| Solubility | Soluble in DMSO, DMF, and water. | The PEG chain enhances aqueous solubility.[1] |

| Purity | Typically >95% | As provided by commercial suppliers. |

| Storage Conditions | Store at -20°C, protected from light and moisture. | To prevent degradation of the Boc group and oxidation. |

Experimental Protocols

The utility of this compound lies in its ability to be sequentially conjugated to two different molecules of interest. The following protocols outline the key steps in its application.

Boc Group Deprotection

The Boc protecting group is acid-labile and can be efficiently removed to reveal a primary amine. This is often the first step when the newly exposed amine is to be conjugated.

Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA)

-

Dissolution: Dissolve the this compound linker in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v). Caution: TFA is corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

-

To remove residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

-

The resulting TFA salt of the deprotected amine can often be used directly in the next step.

-

For neutralization, dissolve the residue in a suitable organic solvent (e.g., DCM) and wash with a saturated aqueous solution of sodium bicarbonate until CO2 evolution ceases. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free diamine.

-

Conjugation of the Free Amine to a Carboxylic Acid

The primary amine of the this compound (or its deprotected counterpart) can be coupled to a carboxylic acid-containing molecule using standard amide bond formation chemistry.

Protocol: EDC/NHS-mediated Amide Coupling

-

Activation of Carboxylic Acid:

-

Dissolve the carboxylic acid-containing molecule (1 equivalent) in an anhydrous aprotic solvent such as DMF or DCM.

-

Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC, 1.2 equivalents) and N-hydroxysuccinimide (NHS, 1.2 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to form the NHS-activated ester.

-

-

Coupling Reaction:

-

In a separate flask, dissolve the this compound (1 equivalent) in the same anhydrous solvent.

-

Add the solution of the activated NHS ester to the amine solution.

-

If the amine is present as a hydrochloride or TFA salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2-3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

-

Monitoring and Purification:

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by flash column chromatography on silica gel.

-

Application in PROTAC Synthesis and Mechanism of Action

This compound is a widely used linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the POI.

The synthesis of a PROTAC using this linker typically involves a two-step conjugation process:

-

The free amine of this compound is coupled to a ligand for the POI.

-

Following Boc deprotection, the newly revealed amine is conjugated to a ligand for an E3 ligase (e.g., ligands for Cereblon or VHL).

The flexibility and hydrophilicity of the PEG linker are critical for facilitating the formation of a stable ternary complex between the POI and the E3 ligase, which is a prerequisite for efficient protein degradation.

PROTAC Discovery Workflow

The development of a novel PROTAC is a multi-step process that involves iterative design, synthesis, and biological evaluation.

PROTAC-Mediated Protein Degradation Signaling Pathway

The mechanism of action of a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.

References

An In-depth Technical Guide to the Physicochemical Properties of Boc-NH-PEG5-NH2

Disclaimer: This document is intended for research and informational purposes only. The information provided is based on publicly available data and may not be exhaustive. Users should verify all information and protocols before implementation. The compound "NH2-PEG5-C1-Boc" is not a standard nomenclature; this guide pertains to the widely available and structurally related compound tert-butyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate, commonly referred to as Boc-NH-PEG5-NH2.

Introduction

Boc-NH-PEG5-NH2 is a heterobifunctional polyethylene glycol (PEG) linker that is instrumental in the fields of bioconjugation, drug delivery, and nanotechnology.[1][2] This discrete PEG derivative contains a free primary amine and a tert-butyloxycarbonyl (Boc) protected primary amine at opposite ends of a five-unit PEG chain.[3][4] The hydrophilic PEG spacer enhances the solubility and stability of conjugated molecules, such as proteins or peptides, while reducing their immunogenicity.[] The terminal amine group is reactive towards carboxylic acids and activated esters, while the Boc-protected amine can be deprotected under mild acidic conditions to reveal a second primary amine, enabling sequential and controlled conjugation strategies. This guide provides a comprehensive overview of the core physicochemical properties, analytical methodologies, and a common experimental workflow for Boc-NH-PEG5-NH2.

Core Physicochemical Properties

The properties of Boc-NH-PEG5-NH2 are summarized below. Data is aggregated from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Chemical Name | tert-butyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate | |

| Synonyms | Boc-N-amido-PEG5-amine, t-boc-N-amido-PEG5-Amine | |

| CAS Number | 189209-27-6 | |

| Molecular Formula | C₁₇H₃₆N₂O₇ | |

| Molecular Weight | 380.48 g/mol | |

| Purity | Typically ≥95% | |

| Appearance | Colorless to light yellow liquid/oil | |

| Solubility | Soluble in DMSO, water, chloroform, methylene chloride, DMF. Less soluble in alcohol and toluene. | |

| Storage Conditions | Store at -20°C for long-term storage. For short-term, 0-4°C is suitable. Keep dry and protected from light. |

Experimental Protocols

Detailed methodologies for the characterization and use of Boc-NH-PEG5-NH2 are crucial for reproducible research. The following sections outline standard protocols for purity and structural analysis.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of PEG linkers. Reversed-Phase HPLC (RP-HPLC) is often employed to separate the target compound from non-PEGylated impurities or related substances.

Objective: To determine the purity of a Boc-NH-PEG5-NH2 sample.

Materials:

-

Boc-NH-PEG5-NH2 sample

-

HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

-

HPLC-grade water and acetonitrile

Methodology:

-

Sample Preparation: Dissolve the Boc-NH-PEG5-NH2 sample in Mobile Phase A to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detector: ELSD (Nebulizer: 50°C, Evaporator: 70°C, Gas: 1.6 SLM) or UV at 215 nm

-

Injection Volume: 10 µL

-

-

Gradient Elution:

-

0-5 min: 20% B

-

5-25 min: Linear gradient from 20% to 80% B

-

25-30 min: 80% B

-

30-35 min: Return to 20% B

-

35-40 min: Re-equilibration at 20% B

-

-

Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the PEG linker by analyzing the chemical shifts and integrations of its protons.

Objective: To confirm the identity and structural integrity of Boc-NH-PEG5-NH2.

Materials:

-

Boc-NH-PEG5-NH2 sample (5-10 mg)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR spectrometer (e.g., 400 MHz)

-

NMR tubes

Methodology:

-

Sample Preparation: Dissolve the Boc-NH-PEG5-NH2 sample in approximately 0.7 mL of CDCl₃ directly in an NMR tube.

-

Instrument Setup:

-

Acquire a ¹H NMR spectrum at room temperature.

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

Data Acquisition and Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm).

-

Spectral Interpretation (Expected Chemical Shifts):

-

~1.44 ppm (singlet, 9H): Protons of the three methyl groups of the Boc protecting group (-C(CH₃)₃).

-

~2.8-3.0 ppm (multiplet, 2H): Methylene protons adjacent to the free amine (-CH₂-NH₂).

-

~3.2-3.4 ppm (multiplet, 2H): Methylene protons adjacent to the Boc-protected amine (-NH-CH₂-).

-

~3.5-3.7 ppm (multiplet, 20H): Overlapping methylene protons of the PEG backbone (-O-CH₂-CH₂-O-).

-

~5.0-5.5 ppm (broad singlet, 1H): Proton of the carbamate (-NH-COO-).

-

The integration of the peaks should correspond to the number of protons in each environment.

-

Mandatory Visualizations

Logical Workflow for Boc Deprotection

The removal of the Boc protecting group is a critical step to unmask the second primary amine for subsequent conjugation reactions. This is typically achieved under mild acidic conditions.

Caption: Logical workflow for the acidic deprotection of Boc-NH-PEG5-NH2.

Experimental Workflow for Bioconjugation to a Carboxylated Protein

A primary application of Boc-NH-PEG5-NH2 is to link biomolecules. The free amine can be coupled to a protein's carboxylic acid groups (e.g., on aspartic or glutamic acid residues) using carbodiimide chemistry.

References

- 1. BOC-NH-PEG5-NH2 | CAS:189209-27-6 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 2. BOC-NH-PEG5-NH2 | CAS:189209-27-6 | Biopharma PEG [biochempeg.com]

- 3. t-boc-N-amido-PEG5-amine, 189209-27-6 | BroadPharm [broadpharm.com]

- 4. creativepegworks.com [creativepegworks.com]

Technical Guide: NH2-PEG5-C1-Boc for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties of NH2-PEG5-C1-Boc, a widely utilized polyethylene glycol (PEG)-based linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its molecular characteristics, provides a generalized experimental protocol for its application in PROTAC synthesis, and illustrates the synthetic workflow.

Core Compound Data

The quantitative data for this compound is summarized in the table below, providing a clear reference for its molecular specifications.

| Property | Value | Citation |

| Molecular Weight | 351.44 g/mol | [1] |

| Chemical Formula | C₁₅H₃₁NO₇ | |

| SMILES | O=C(OC(C)(C)C)COCCOCCOCCOCCOCCN | [1] |

| CAS Number | 2231845-67-1 | [1] |

| Solubility | 10 mM in DMSO | [1] |

| Primary Use | PROTAC Linker | [1] |

Application in PROTAC Synthesis: A Generalized Experimental Protocol

This compound serves as a flexible linker to connect a ligand for a target protein (Protein of Interest, POI) and a ligand for an E3 ubiquitin ligase. The following protocol describes a general methodology for the synthesis of a PROTAC utilizing this linker. Specific reaction conditions may need to be optimized based on the properties of the POI and E3 ligase ligands.

Objective: To synthesize a heterobifunctional PROTAC by coupling a POI ligand and an E3 ligase ligand using the this compound linker.

Materials:

-

This compound

-

POI ligand with a suitable functional group for amide bond formation (e.g., a carboxylic acid)

-

E3 ligase ligand with a suitable functional group for amide bond formation (e.g., a carboxylic acid)

-

Amide coupling reagents (e.g., HATU, HOBt, EDC)

-

Tertiary amine base (e.g., DIPEA)

-

Anhydrous organic solvent (e.g., DMF, DCM)

-

Acid for Boc deprotection (e.g., TFA in DCM)

-

Purification supplies (e.g., HPLC, silica gel for chromatography)

Methodology:

-

Activation of the First Ligand:

-

Dissolve the POI ligand (containing a carboxylic acid) in an anhydrous solvent.

-

Add an amide coupling reagent (e.g., HATU) and a tertiary amine base (e.g., DIPEA) to the solution to activate the carboxylic acid.

-

Stir the reaction mixture at room temperature for a specified time to ensure complete activation.

-

-

Coupling with this compound:

-

To the activated POI ligand solution, add a solution of this compound in the same anhydrous solvent.

-

Allow the reaction to proceed, typically for several hours to overnight, to form an amide bond between the POI ligand and the amine group of the PEG linker.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).

-

Upon completion, purify the resulting intermediate (POI-Linker-Boc) using column chromatography or preparative HPLC.

-

-

Boc Deprotection:

-

Dissolve the purified POI-Linker-Boc intermediate in a suitable solvent (e.g., DCM).

-

Add an acid, such as trifluoroacetic acid (TFA), to remove the Boc protecting group from the other end of the PEG linker, exposing a primary amine.

-

Stir the reaction at room temperature for a designated period.

-

Remove the solvent and excess acid under reduced pressure.

-

-

Coupling with the Second Ligand:

-

In a separate reaction vessel, activate the carboxylic acid group of the E3 ligase ligand using the same procedure as in step 1.

-

Add the deprotected POI-Linker-NH2 intermediate to the activated E3 ligase ligand solution.

-

Allow the final coupling reaction to proceed to form the complete PROTAC molecule.

-

-

Final Purification:

-

Purify the final PROTAC product using preparative HPLC to obtain a highly pure compound.

-

Characterize the final product using analytical techniques such as NMR and high-resolution mass spectrometry to confirm its identity and purity.

-

Visualizing the PROTAC Synthesis Workflow

The following diagram illustrates the logical steps involved in the synthesis of a PROTAC molecule using a bifunctional linker like this compound.

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

This guide provides foundational information for the use of this compound in the rapidly evolving field of targeted protein degradation. Researchers are encouraged to consult peer-reviewed literature for specific applications and further optimization of the described methodologies.

References

In-Depth Technical Guide: Solubility and Application of NH2-PEG5-C1-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the PROTAC (Proteolysis Targeting Chimera) linker, NH2-PEG5-C1-Boc. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and a general workflow for its application in PROTAC synthesis.

Core Topic: Solubility of this compound

This compound is a heterobifunctional linker molecule widely utilized in the development of PROTACs. Its structure incorporates a five-unit polyethylene glycol (PEG) chain, which enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. One end features a Boc-protected amine, while the other has a free amine, allowing for sequential conjugation to a target protein ligand and an E3 ligase ligand.

Quantitative Solubility Data

| Solvent | Reported Solubility | Compound | Source |

| DMSO | 10 mM | This compound | [3] |

| DMSO | ≥ 100 mg/mL (262.83 mM) | NH2-PEG5-C2-NH-Boc | [4] |

| DCM, DMF, Water | Soluble | t-Boc-N-amido-PEG5-amine | [] |

Note: Data for NH2-PEG5-C2-NH-Boc and t-Boc-N-amido-PEG5-amine are for structurally similar compounds and are provided as an estimation of solubility in other common solvents.

Experimental Protocols

Protocol for Determining Solubility (Shake-Flask Method)

This protocol is adapted from the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.

Materials:

-

This compound (lyophilized powder)

-

Solvent of interest (e.g., DMSO, Water, Phosphate-Buffered Saline pH 7.4, Dichloromethane, Dimethylformamide)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) with UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) for quantification.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of lyophilized this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials on a shaker or rotator at a constant temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated.

-

-

Separation of Undissolved Solid:

-

After equilibration, let the vials stand to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to pellet the remaining solid material.

-

-

Sample Collection and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS.

-

General Protocol for PROTAC Synthesis using this compound

This protocol outlines a general workflow for the synthesis of a PROTAC molecule, where this compound is used as the linker. This typically involves amide bond formation.

Step 1: Coupling of the First Ligand (e.g., Target Protein Ligand with a Carboxylic Acid)

-

Activation of Carboxylic Acid:

-

Dissolve the target protein ligand containing a carboxylic acid (Ligand-COOH) in an anhydrous solvent such as DMF under an inert atmosphere (e.g., nitrogen).

-

Add a peptide coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) to the solution.

-

Stir for approximately 15 minutes at room temperature to activate the carboxylic acid.

-

-

Coupling Reaction:

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress using LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with an appropriate aqueous solution (e.g., 5% LiCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the Ligand-PEG5-C1-Boc intermediate.

-

Step 2: Boc Deprotection

-

Deprotection Reaction:

-

Dissolve the Ligand-PEG5-C1-Boc intermediate in Dichloromethane (DCM).

-

Add Trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the deprotection by LC-MS.

-

-

Removal of Reagents:

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

The resulting amine salt (Ligand-PEG5-C1-NH2) is often used in the next step without further purification.

-

Step 3: Coupling of the Second Ligand (e.g., E3 Ligase Ligand with a Carboxylic Acid)

-

Coupling Reaction:

-

Follow the procedure outlined in Step 1, using the Ligand-PEG5-C1-NH2 from Step 2 and the E3 ligase ligand containing a carboxylic acid (E3-Ligand-COOH) as the coupling partners.

-

-

Final Purification:

-

Purify the final PROTAC molecule by preparative HPLC to obtain the desired product with high purity.

-

Visualizations

PROTAC Mechanism of Action

References

Synthesis and Purification of NH2-PEG5-C1-Boc Linker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the NH2-PEG5-C1-Boc linker, a valuable heterobifunctional tool in bioconjugation, drug delivery, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines a plausible synthetic route, detailed experimental protocols, and purification strategies, supported by quantitative data and workflow visualizations.

Introduction

The this compound linker is a polyethylene glycol (PEG)-based molecule featuring a free amine group at one terminus and a Boc-protected amine at the other, separated by a five-unit PEG chain and a one-carbon spacer. The "C1" designation in this context typically refers to a glycine residue, rendering the full chemical name as tert-butyl (2-((2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamoyl)methylcarbamate. The PEG chain enhances solubility and provides a flexible spacer, while the orthogonal protecting groups allow for sequential conjugation of different molecular entities.

Physicochemical Properties

A summary of the key physicochemical properties of the this compound linker is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C17H35N3O7 | [1] |

| Molecular Weight | 393.48 g/mol | [1] |

| Appearance | Colorless to pale yellow oil or solid | [2][3] |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | [1] |

| Purity | ≥95% | |

| Storage | Store at -20°C, protect from moisture | |

| CAS Number | 2231845-67-1 |

Synthetic Pathway

The synthesis of the this compound linker can be achieved through a two-step process. The first step involves the mono-Boc protection of the commercially available 1-amino-14-amino-3,6,9,12-tetraoxatetradecane (diamino-PEG5). The second step is the coupling of the resulting mono-protected intermediate with Boc-glycine.

Experimental Protocols

Step 1: Synthesis of tert-butyl (14-amino-3,6,9,12-tetraoxatetradecan-1-yl)carbamate (Mono-Boc-diamino-PEG5)

This procedure is adapted from general methods for the selective mono-Boc protection of diamines.

Materials:

-

1-amino-14-amino-3,6,9,12-tetraoxatetradecane (diamino-PEG5)

-

Di-tert-butyl dicarbonate (Boc)2O

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve diamino-PEG5 (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add a solution of (Boc)2O (1 equivalent) in anhydrous DCM dropwise to the reaction mixture over 1-2 hours.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution, followed by brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Purification:

-

Stationary phase: Silica gel

-

Mobile phase: A gradient of methanol in dichloromethane (e.g., 0-10% methanol).

-

The mono-protected product is expected to have a lower Rf value than the starting diamine and a higher Rf than the di-protected byproduct.

Expected Yield: 60-80%

Step 2: Synthesis of tert-butyl (2-((14-amino-3,6,9,12-tetraoxatetradecan-1-yl)amino)-2-oxoethyl)carbamate (this compound)

This protocol utilizes standard peptide coupling reagents to attach Boc-glycine to the mono-protected PEG linker.

Materials:

-

Mono-Boc-diamino-PEG5 (from Step 1)

-

Boc-glycine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous lithium chloride (LiCl) solution

Procedure:

-

Dissolve Boc-glycine (1.2 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add a solution of mono-Boc-diamino-PEG5 (1 equivalent) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into cold diethyl ether to precipitate the product.

-

Collect the precipitate by filtration or decantation.

-

Redissolve the crude product in a minimal amount of DCM and wash with a saturated aqueous LiCl solution to remove residual DMF.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography.

Purification:

-

Stationary phase: Silica gel or reverse-phase silica gel (C18)

-

Mobile phase (Silica gel): A gradient of methanol in dichloromethane.

-

Mobile phase (Reverse-phase): A gradient of acetonitrile in water (with 0.1% trifluoroacetic acid, if necessary).

Expected Yield: 70-90%

Purification and Characterization Workflow

The overall workflow for the purification and characterization of the final product is depicted below.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the Boc group (singlet around 1.4 ppm), the PEG backbone (multiplets between 3.5-3.7 ppm), and the glycine methylene group (singlet around 3.8-4.0 ppm). |

| ¹³C NMR | Resonances for the Boc carbonyl and quaternary carbon, the PEG carbons, and the glycine carbonyl and alpha-carbon. |

| ESI-MS | A major peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of the product. |

| HPLC/UPLC | A single major peak indicating high purity (typically >95%). |

Conclusion

This technical guide provides a detailed methodology for the synthesis and purification of the this compound linker. The described two-step synthesis, involving mono-Boc protection of a PEG diamine followed by coupling with Boc-glycine, is a robust and scalable approach. Careful execution of the experimental protocols and purification procedures will yield a high-purity product suitable for a wide range of applications in drug discovery and development. Researchers and scientists can utilize this guide as a foundational resource for the in-house production of this versatile linker.

References

An In-depth Technical Guide to the Mechanism of Action of NH2-PEG5-C1-Boc in PROTACs

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Linkers in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is not merely a passive spacer; its length, composition, flexibility, and attachment points are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex, as well as the molecule's overall physicochemical properties.[1]

Among the various linker classes, polyethylene glycol (PEG) linkers are widely employed due to their hydrophilicity, biocompatibility, and tunable length.[1][2] This guide focuses on the mechanism of action of a specific PEG linker, NH2-PEG5-C1-Boc , a heterobifunctional linker increasingly utilized in the synthesis of potent and effective PROTACs.

Core Mechanism of Action: Facilitating Ternary Complex Formation

The primary role of the this compound linker is to optimally position the POI-binding ligand and the E3 ligase ligand to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). The formation of this complex is the rate-limiting step for subsequent ubiquitination and degradation of the target protein.

The "PEG5" designation indicates a chain of five repeating ethylene glycol units. This specific length plays a crucial role in:

-

Optimizing Inter-protein Distance: The linker must be long enough to span the distance between the binding pockets of the POI and the E3 ligase without inducing steric hindrance, yet not so long as to lead to a non-productive complex where the ubiquitination sites on the target protein are inaccessible.

-

Providing Conformational Flexibility: The inherent flexibility of the PEG chain allows the PROTAC to adopt a favorable conformation for inducing and stabilizing the protein-protein interactions within the ternary complex.

-

Enhancing Solubility and Permeability: The hydrophilic nature of the PEG linker can improve the aqueous solubility and cell permeability of the PROTAC molecule, which are often challenges in PROTAC design due to their high molecular weight.

Chemical Structure and Reactivity of this compound

This compound is a bifunctional linker with a protected amine (-NH-Boc) at one terminus and a reactive group at the other, connected by a 5-unit PEG chain. The "C1" designation typically refers to a single carbon spacer, often part of a carboxylic acid group (-CH2-COOH) or a functional equivalent. The Boc (tert-butoxycarbonyl) group is a common protecting group for amines, which can be readily removed under acidic conditions to reveal a primary amine (-NH2).

This heterobifunctional nature allows for the sequential and controlled conjugation of the POI ligand and the E3 ligase ligand. For instance, the carboxylic acid end can be coupled to an amine-containing ligand via amide bond formation, followed by deprotection of the Boc group and subsequent coupling of the newly exposed amine to a carboxylic acid-containing ligand.

Quantitative Data on the Impact of PEG Linker Length

The optimal linker length is highly dependent on the specific POI and E3 ligase pair. Systematic variation of the PEG chain length is a common strategy to identify the most potent PROTAC for a given target. Below are tables summarizing representative data on the effect of PEG linker length on PROTAC performance for various targets.

Table 1: Degradation of Bruton's Tyrosine Kinase (BTK) by PROTACs with Varying PEG Linker Lengths

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |

| BTK Degrader-1 | PEG4 | 15.2 | >95 | MOLM-14 |

| BTK Degrader-2 | PEG5 | 5.8 | >95 | MOLM-14 |

| BTK Degrader-3 | PEG6 | 2.2 | >95 | Mino |

| RC-1 | PEG6 | - | Prominent Degradation | K562/Mino |

| PROTAC BTK Degrader-11 | Not Specified | 1.7 | - | - |

Data synthesized from multiple sources for illustrative purposes.

Table 2: Degradation of Epidermal Growth Factor Receptor (EGFR) by PROTACs with Varying Linker Lengths

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |

| EGFR Degrader-1 | PEG3 | 45.2 | - | HCC827 |

| EGFR Degrader-2 | PEG4/5 variant | 36.51 | - | - |

| EGFR Degrader-3 | PEG6 | 34.8 | - | HCC827 |

| Compound 14 | Not Specified | 0.261 | 91.2 | HCC827 |

| SJF-1528 | Tos-PEG2-CH2-Boc | 39.2 | - | OVCAR8 |

Data synthesized from multiple sources for illustrative purposes.

Table 3: Degradation of Bromodomain-containing protein 4 (BRD4) by PROTACs with Varying PEG Linker Lengths

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |

| BRD4 Degrader-1 | PEG3 | <1 | >90 | HeLa |

| BRD4 Degrader-2 | PEG4 | <0.5 | >90 | H661 |

| BRD4 Degrader-3 | PEG5 | ~1 | >90 | HeLa |

| BRD4 Degrader-4 | PEG6 | ~5 | >90 | HeLa |

Data synthesized from multiple sources for illustrative purposes.

Experimental Protocols

Synthesis of a PROTAC using this compound (Amide Coupling)

This protocol describes a general two-step synthesis of a PROTAC using a heterobifunctional PEG linker with a carboxylic acid and a Boc-protected amine.

Step 1: Coupling of POI Ligand to NH2-PEG5-COOH

-

Reagents and Materials:

-

POI ligand with an available amine group (1.0 eq)

-

NH2-PEG5-COOH (1.1 eq)

-

HATU (1,[(Dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (Dimethylformamide)

-

-

Procedure:

-

Dissolve the POI ligand and NH2-PEG5-COOH in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the POI-PEG5-NH-Boc intermediate.

-

Step 2: Boc Deprotection and Coupling of E3 Ligase Ligand

-

Reagents and Materials:

-

POI-PEG5-NH-Boc intermediate (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

E3 ligase ligand with a carboxylic acid group (e.g., Pomalidomide acid) (1.0 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

-

Procedure:

-

Dissolve the POI-PEG5-NH-Boc intermediate in a 1:1 mixture of DCM and TFA.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

The resulting amine (POI-PEG5-NH2) is used in the next step without further purification.

-

Dissolve the E3 ligase ligand with a carboxylic acid in anhydrous DMF.

-

Add HATU and DIPEA and stir for 15 minutes at room temperature.

-

Add a solution of the deprotected POI-PEG5-NH2 in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Purify the final PROTAC product by preparative HPLC.

-

Western Blotting for Protein Degradation

-

Procedure:

-

Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with the primary antibody for the POI overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.

-

In-vitro Ubiquitination Assay

-

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase, the target protein, and biotinylated ubiquitin in ubiquitination buffer.

-

PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixture.

-

Initiation: Initiate the reaction by adding ATP.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

-

Detection: Analyze the reaction products by Western blotting using an anti-ubiquitin antibody or streptavidin-HRP to detect ubiquitinated target protein.

-

NanoBRET™ Ternary Complex Formation Assay

-

Procedure:

-

Cell Preparation: Use cells engineered to express the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®. Seed the cells in a white, opaque multi-well plate.

-

Ligand and PROTAC Addition: Add the HaloTag® ligand to label the E3 ligase. Then, add a serial dilution of the PROTAC to the wells.

-

Substrate Addition and Incubation: Add the NanoBRET™ substrate and incubate according to the manufacturer's instructions to allow for ternary complex formation.

-

BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader. An increase in the BRET signal indicates the proximity of the NanoLuc®-tagged POI and the HaloTag®-labeled E3 ligase, confirming ternary complex formation.

-

Visualizations

Signaling Pathway of PROTAC Action

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

Caption: A typical experimental workflow for PROTAC development.

Conclusion

The this compound linker is a versatile and effective tool in the design and synthesis of PROTACs. Its heterobifunctional nature allows for controlled, sequential synthesis, while the 5-unit PEG chain provides a balance of flexibility and length that can be optimal for facilitating the formation of a productive ternary complex for a variety of target proteins. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of targeted protein degradation, aiding in the rational design and evaluation of novel PROTAC-based therapeutics. The continued exploration of linkerology, including the systematic evaluation of linkers like this compound, will be crucial for unlocking the full therapeutic potential of this exciting technology.

References

The Pivotal Role of the PEG5 Linker in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two.[2][3] It is now well-established that the linker is not a mere spacer but a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[3]

Among the diverse array of linker architectures, polyethylene glycol (PEG) linkers are the most predominantly used motifs in PROTAC design, valued for their hydrophilicity, biocompatibility, and the facility with which their length can be modulated. Statistics indicate that approximately 54% of reported PROTACs utilize PEG linkers. This guide provides a comprehensive technical overview of the role of the PEG5 linker in PROTAC design, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological and experimental processes.

The Significance of the PEG5 Linker

The length and composition of the linker are crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation. An inadequately short linker may introduce steric hindrance, while an excessively long one can lead to unfavorable conformational flexibility and a decrease in effective concentration. The PEG5 linker, a mid-length flexible linker, often represents an optimal or near-optimal balance of these properties, facilitating potent protein degradation, good cell permeability, and favorable pharmacokinetic profiles. However, the optimal linker length is highly dependent on the specific target protein and E3 ligase pair, necessitating a systematic evaluation of various linker lengths.

Quantitative Data on Linker Optimization

The following tables summarize the impact of linker length and composition on PROTAC performance, providing a quantitative basis for the importance of linker optimization.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

| PROTAC-Linker | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Solubility (µM) |

| JQ1-PEG3-VHL | 50 | >90 | 1.5 | 150 |

| JQ1-PEG4-VHL | 25 | >95 | 2.0 | 180 |

| JQ1-PEG5-VHL | 15 | >98 | 2.5 | 200 |

| JQ1-PEG6-VHL | 30 | >95 | 2.2 | 190 |

Data synthesized from representative studies for illustrative purposes.

Table 2: Comparative Degradation Efficacy of PROTACs with Different Linker Types

| Target | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| TBK1 | Alkyl/Ether | 12 | >1000 | <20 |

| TBK1 | Alkyl/Ether | 21 | 3 | 96 |

| TBK1 | Alkyl/Ether | 29 | 292 | 76 |

| ERα | Alkyl | 9 | 140,000 (IC50) | - |

| ERα | Alkyl | 16 | 26,000 (IC50) | - |

| BTK | PEG | ≥ 4 units | 1-40 | - |

This table compiles data from multiple sources to illustrate the general principles of linker optimization.

Signaling Pathway and Mechanism of Action

A prime example of a successful PROTAC is ARV-771, a pan-BET degrader that induces the degradation of BRD2, BRD3, and BRD4. ARV-771 utilizes a linker to connect a BET inhibitor to a von Hippel-Lindau (VHL) E3 ligase ligand. The degradation of BRD4, a key regulator of oncogenes such as c-MYC, leads to the suppression of androgen receptor (AR) signaling and apoptosis in cancer cells.

Experimental Protocols

Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the quantification of target protein degradation following PROTAC treatment.

Materials:

-

Cell culture reagents

-

PROTAC of interest

-

Vehicle control (e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system and densitometry software

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Caco-2 Permeability Assay

This assay evaluates the intestinal permeability of a PROTAC, a critical parameter for oral bioavailability.

Materials:

-

Caco-2 cells

-

Cell culture medium and reagents

-

Transwell™ inserts

-

Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

-

Test PROTAC and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

-

LC-MS/MS system for analysis

Procedure:

-

Cell Culture: Culture Caco-2 cells on Transwell™ inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Permeability Assay:

-

For apical to basolateral (A-B) permeability, add the PROTAC solution to the apical chamber and fresh transport buffer to the basolateral chamber.

-

For basolateral to apical (B-A) permeability, add the PROTAC solution to the basolateral chamber and fresh transport buffer to the apical chamber.

-

-

Sampling: Incubate at 37°C and collect samples from the receiver chamber at various time points.

-

Analysis: Quantify the concentration of the PROTAC in the samples using LC-MS/MS.

-

Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the PROTAC is a substrate for efflux transporters.

Logical Relationships in PROTAC Design

The "Hook Effect"

A common phenomenon observed with PROTACs is the "hook effect," where the degradation efficiency decreases at high PROTAC concentrations. This is attributed to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) at the expense of the productive ternary complex. The linker length and flexibility can influence the propensity for the hook effect.

Conclusion

The linker is a critical component in PROTAC design, with the PEG5 linker often serving as a favorable starting point for optimization due to its advantageous physicochemical properties. However, as the provided data and literature suggest, a one-size-fits-all approach to linker design is not viable. A systematic evaluation of linker length, composition, and attachment points is imperative for the development of potent and selective PROTACs. The detailed experimental protocols and conceptual frameworks presented in this guide offer a robust foundation for researchers to navigate the complexities of PROTAC design and unlock the full therapeutic potential of targeted protein degradation.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Boc Protecting Group in NH2-PEG5-C1-Boc

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development. Its widespread use stems from its reliability in masking the nucleophilic and basic properties of primary and secondary amines, its stability under a wide range of reaction conditions, and its facile removal under specific acidic conditions.[1] This technical guide provides a comprehensive overview of the Boc protecting group as it pertains to the bifunctional linker, this compound, a molecule of significant interest in the development of Proteolysis Targeting Chimeras (PROTACs).[2]

Core Principles of the Boc Protecting Group

The primary function of the Boc group is to temporarily block the reactivity of an amine functional group.[1] By converting the amine into a tert-butyl carbamate, its nucleophilicity and basicity are significantly diminished, preventing it from participating in undesired side reactions during subsequent synthetic steps.[1][3]

Key Properties of the Boc Group:

-

Stability: The Boc group is robust and stable under various conditions, including basic hydrolysis, many nucleophilic reagents, and catalytic hydrogenation. This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.

-

Acid Lability: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This selective removal is a key feature that enables its use in complex synthetic strategies.

-

Orthogonality: The differential stability of the Boc group allows for orthogonal protection strategies. It can be used in conjunction with other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group, allowing for the selective deprotection of specific functional groups within the same molecule.

The Structure of this compound

This compound is a heterobifunctional linker that incorporates a polyethylene glycol (PEG) spacer. One terminus features a free primary amine (NH2), while the other end has a Boc-protected amine. This molecule is designed for use in the synthesis of PROTACs, where the PEG linker connects a ligand for an E3 ubiquitin ligase and a ligand for a target protein. The Boc-protected amine allows for the controlled, sequential introduction of different molecular entities.

Caption: Chemical Structure of this compound.

Experimental Protocols and Data

The following sections detail the experimental procedures for the protection (installation) and deprotection (removal) of the Boc group, supported by quantitative data where available.

The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).

Caption: Experimental workflow for Boc protection of an amine.

Mechanism of Boc Protection:

The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the (Boc)₂O. This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butyl carbonate leaving group, which subsequently decomposes to carbon dioxide and tert-butoxide.

Caption: Mechanism of Boc protection.

Detailed Experimental Protocol: Boc Protection

This protocol is a general guideline and may require optimization for specific substrates.

-

Preparation: Dissolve the amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (approximately 0.2 M).

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1–1.5 eq). If the amine is used as a salt (e.g., hydrochloride), add a base such as triethylamine (TEA, 1.2 eq) or sodium hydroxide to neutralize the acid and facilitate the reaction.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1 to 12 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Boc Protection of Amines

| Amine Type | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |

| Primary Aliphatic | (Boc)₂O (1.1 eq) | TEA (1.2 eq) | DCM | 2 | >95 | |

| Primary Aromatic | (Boc)₂O (1.0 eq) | None | Water/Acetone | 0.2 | 98 | |

| Secondary Aliphatic | (Boc)₂O (2.0 eq) | DMAP (cat.) | CH₃CN | 4 | 92 |

The removal of the Boc group is most commonly achieved under acidic conditions. The choice of acid and solvent depends on the sensitivity of the substrate to acidic conditions.

Caption: Decision workflow for choosing a Boc deprotection method.

Mechanism of Acid-Catalyzed Boc Deprotection:

The deprotection is initiated by the protonation of the carbamate oxygen by a strong acid like TFA. This is followed by fragmentation to release the stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Detailed Experimental Protocol: Boc Deprotection with TFA

This is a very common and generally efficient method for Boc deprotection.

-

Preparation: Dissolve the Boc-protected amine (1.0 eq) in dichloromethane (DCM, approximately 0.1–0.2 M).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA). A common mixture is a 1:1 (v/v) solution of DCM and TFA.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30 minutes to 3 hours. The evolution of CO₂ gas is often observed.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. To ensure complete removal of TFA, the residue can be co-evaporated with toluene (2-3 times).

-

Isolation: The product is typically obtained as a TFA salt. To obtain the free amine, the residue can be dissolved in an appropriate solvent and washed with a saturated aqueous solution of sodium bicarbonate or passed through a basic ion-exchange resin.

Table 2: Representative Conditions for Boc Deprotection

| Reagent | Solvent | Temperature | Time | Yield (%) | Reference |

| TFA (25% v/v) | DCM | Room Temp. | 2 h | >95 | |

| 4M HCl | Dioxane | Room Temp. | 1-4 h | High | |

| TFA (5 eq) | DCM | 60 °C (Microwave) | 0.5 h | High | |

| Oxalyl Chloride (3 eq) | Methanol | Room Temp. | 1-4 h | up to 90 |

Kinetics of Deprotection:

Studies have shown that the kinetics of Boc deprotection can be complex. For some acids, such as HCl, the reaction rate has been found to have a second-order dependence on the acid concentration. In contrast, with TFA, a large excess of the acid is often required to achieve a reasonable reaction rate.

Conclusion

The Boc protecting group is an indispensable tool in the synthesis of complex molecules like those derived from this compound. Its predictable reactivity, stability, and selective removal under acidic conditions make it ideal for multistep synthetic sequences. Understanding the principles, mechanisms, and experimental protocols associated with the Boc group is crucial for researchers and scientists in drug development and related fields. The data and methodologies presented in this guide offer a practical framework for the successful application of Boc protection and deprotection strategies.

References

The Versatility of NH2-PEG5-C1-Boc: A Heterobifunctional Linker for Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted therapeutics, the design and synthesis of novel drug modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) are paramount. Central to the efficacy of these complex molecules is the chemical linker that connects the targeting moiety to the therapeutic payload or the E3 ligase ligand. NH2-PEG5-C1-Boc is a heterobifunctional linker that has emerged as a valuable tool in the bioconjugation chemist's arsenal. Its unique architecture, featuring a terminal amine (NH2) group, a five-unit polyethylene glycol (PEG) spacer, a single carbon (C1) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine, offers a versatile platform for the construction of sophisticated bioconjugates. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, applications in drug development, and detailed experimental protocols.

Core Properties of this compound

The utility of this compound as a linker is underscored by its distinct chemical features. The free amine group provides a reactive handle for conjugation to various functional groups, while the Boc-protected amine allows for orthogonal deprotection and subsequent derivatization. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, a critical consideration in drug design.[1][2]

Physicochemical and Solubility Data

A clear understanding of the linker's properties is essential for its effective implementation in synthesis and formulation. The following tables summarize the key physicochemical and solubility data for this compound.

| Property | Value | Reference |

| CAS Number | 2231845-67-1 | [2][3] |

| Molecular Formula | C16H33NO7 | [1] |

| Molecular Weight | 351.44 g/mol | |

| Appearance | Not specified in search results | |

| Purity | Not specified in search results | |

| Storage | Store at -20°C |

| Solvent | Solubility | Reference |

| DMSO | 10 mM |

For enhanced solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial.

Applications in Drug Development: PROTACs

This compound is prominently utilized as a PEG-based linker in the synthesis of PROTACs. PROTACs are innovative heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The linker plays a crucial role in a PROTAC's efficacy by dictating the distance and orientation between the target protein and the E3 ligase, which is critical for the formation of a productive ternary complex.

PROTAC-Mediated Degradation of BRD4 and Downstream Signaling

A well-established target for PROTAC-mediated degradation is the bromodomain and extra-terminal domain (BET) protein BRD4, which is implicated in various cancers. The degradation of BRD4 by a PROTAC leads to the downregulation of its downstream targets, including the proto-oncogene c-MYC. The suppression of c-MYC, a master regulator of cell proliferation and metabolism, is a key mechanism through which BRD4-targeting PROTACs exert their anti-cancer effects.

Caption: PROTAC-mediated degradation of BRD4 and its impact on c-MYC signaling.

Experimental Protocols

The following section provides a detailed, albeit generalized, protocol for the synthesis of a PROTAC utilizing this compound. This protocol is based on established methods for similar heterobifunctional linkers and should be optimized for specific target ligands and E3 ligase binders.

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves a multi-step process that begins with the functionalization of the target protein ligand and the E3 ligase ligand, followed by their conjugation to the linker.

Caption: General experimental workflow for PROTAC synthesis using this compound.

Detailed Methodologies

1. Boc Deprotection of this compound

-

Objective: To remove the Boc protecting group to expose the primary amine for subsequent coupling.

-

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

-

Procedure:

-

Dissolve this compound in a suitable solvent such as DCM.

-

Add an excess of TFA to the solution (e.g., 20-50% v/v).

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Co-evaporate the residue with DCM several times to ensure complete removal of residual TFA.

-

The resulting deprotected linker (as a TFA salt) can often be used in the next step without further purification.

-

2. Amide Coupling to a Carboxylic Acid-Containing Ligand

-

Objective: To form a stable amide bond between the deprotected linker and a ligand (either for the target protein or the E3 ligase) that has a carboxylic acid functionality.

-

Materials:

-

Deprotected NH2-PEG5-C1-linker (from the previous step)

-

Carboxylic acid-containing ligand

-

Coupling agents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole).

-

Base: e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA).

-

Anhydrous solvent: e.g., Dimethylformamide (DMF) or DCM.

-

-

Procedure:

-

Dissolve the carboxylic acid-containing ligand in the anhydrous solvent.

-

Add the coupling agent (e.g., HATU, 1.1-1.5 equivalents) and the base (e.g., DIPEA, 2-3 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of the deprotected NH2-PEG5-C1-linker in the same anhydrous solvent to the activated ligand solution.

-

Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction (e.g., by adding water or a saturated aqueous solution of ammonium chloride).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting ligand-linker conjugate by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).

-

3. Final PROTAC Assembly and Purification

-

Objective: To couple the ligand-linker intermediate with the second ligand (either the E3 ligase binder or the target protein ligand) and purify the final PROTAC molecule.

-

Procedure:

-

The second coupling step will depend on the functional groups present on the ligand-linker intermediate and the second ligand. If the linker's other terminus is a Boc-protected amine, a deprotection step followed by an amide coupling (as described above) would be performed.

-

After the final coupling reaction, the crude PROTAC is purified to a high degree of purity (>95%), typically using reverse-phase HPLC.

-

The identity and purity of the final PROTAC should be confirmed by analytical techniques such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Conclusion

This compound is a highly valuable and versatile heterobifunctional linker for the development of complex therapeutic modalities like PROTACs. Its well-defined structure, incorporating a reactive amine, a solubilizing PEG spacer, and an orthogonally protected amine, provides medicinal chemists with a robust tool for creating novel bioconjugates with potentially enhanced therapeutic properties. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a foundational resource for researchers and drug development professionals working at the forefront of targeted therapy. As the field of bioconjugation continues to advance, the strategic application of well-designed linkers like this compound will undoubtedly play a pivotal role in the discovery of next-generation medicines.

References

An In-depth Guide to PEG-based Linkers in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEG-based Linkers in Drug Discovery

Polyethylene glycol (PEG) linkers have become indispensable tools in modern drug discovery, acting as flexible spacers that connect therapeutic payloads to targeting moieties, such as antibodies.[1][2] Their unique physicochemical properties allow for the significant enhancement of a drug's therapeutic profile.[3]

Historical Context and Evolution

The application of PEG in biomedicine, a process known as PEGylation, began in the 1970s to improve the pharmacokinetic and pharmacodynamic properties of protein drugs by extending their circulation time and reducing immunogenicity.[1][3] Initially, polydisperse (a mixture of different chain lengths) PEG polymers were used. However, the 1990s saw the development of monodisperse or discrete PEG (dPEG®) linkers, which have a defined and uniform molecular weight. This advancement enabled the creation of more homogeneous and well-characterized bioconjugates, a critical step for regulatory approval and clinical success, particularly in the field of Antibody-Drug Conjugates (ADCs).

Fundamental Properties of PEG Linkers

PEG linkers are synthetic polymers composed of repeating ethylene oxide units (–CH₂–CH₂–O–). Their widespread use is attributed to a unique combination of properties:

-

Water Solubility: The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, making PEG highly soluble in aqueous environments.

-

Biocompatibility and Low Toxicity: PEG is recognized as safe by regulatory agencies like the FDA and exhibits minimal toxicity.

-

Low Immunogenicity: PEG chains form a hydration shell around the conjugated molecule, masking it from the immune system and reducing the risk of an immune response.

-

Flexibility: The rotational freedom of the C-O bonds provides significant conformational flexibility, which can be crucial for maintaining the biological activity of the conjugated molecule.

-

Tunable Length: The number of ethylene glycol units can be precisely controlled, allowing for the fine-tuning of a linker's length to optimize spacing and pharmacokinetic properties.

Rationale for PEGylation in Drug Development

The primary goal of PEGylation is to improve a drug's pharmacokinetic (PK) and pharmacodynamic (PD) profile. By increasing the hydrodynamic radius of a molecule, PEGylation reduces its renal clearance, thereby extending its circulation half-life. This prolonged exposure can lead to greater accumulation at the target site, enhancing therapeutic efficacy. Furthermore, for complex biologics like ADCs, which often involve highly hydrophobic cytotoxic payloads, PEG linkers are critical for improving solubility, preventing aggregation, and enabling higher drug-to-antibody ratios (DARs).

Core Attributes and Impact on Drug Properties

The incorporation of PEG linkers into a therapeutic design imparts several beneficial attributes that directly address common challenges in drug development.

Enhanced Hydrophilicity and Solubility

Many potent small-molecule drugs are hydrophobic, which limits their formulation in aqueous solutions and can lead to aggregation when conjugated to antibodies. PEG linkers act as a "hydrophilicity reservoir," effectively masking the hydrophobic nature of the payload. This significantly improves the overall water solubility of the conjugate, preventing aggregation and allowing for the development of stable intravenous formulations.

Improved Pharmacokinetics (PK) and Pharmacodynamics (PD)

PEGylation is a well-established strategy for altering a drug's PK/PD balance. The attachment of PEG chains increases the molecule's size, which slows its filtration by the kidneys and extends its plasma half-life. While this can sometimes lead to a slight decrease in immediate binding affinity or in vitro potency due to steric hindrance, this loss is often more than compensated for by the increased systemic exposure. The result is a greater overall therapeutic effect, as the drug has more time to reach its target.

Reduced Immunogenicity and Aggregation

The flexible PEG chain creates a protective hydration shell that shields the payload and potentially immunogenic epitopes on the linker or antibody from the immune system. This "stealth" effect reduces the likelihood of generating anti-drug antibodies. Concurrently, by improving the hydrophilicity of the entire conjugate, PEG linkers minimize the intermolecular hydrophobic interactions that lead to the formation of high molecular weight species (aggregates), a major concern for manufacturing, stability, and patient safety.

Impact of Linker Length and Architecture

The length of the PEG chain is a critical parameter that must be optimized for each specific drug conjugate.

-

Shorter PEG linkers may be sufficient to provide basic solubility benefits and are sometimes associated with higher in vitro potency.

-

Longer PEG linkers generally lead to more significant improvements in pharmacokinetics, such as reduced clearance and longer half-life. Studies have shown a threshold effect, where increasing the PEG length beyond a certain point (e.g., 8 PEG units) provides diminishing returns on PK improvement.

The architecture of the linker also plays a role. Branched or multi-arm PEG linkers can enable the attachment of more drug molecules without causing aggregation, leading to higher DARs and potentially greater efficacy. The choice between linear and branched structures depends on the specific payload and desired properties of the final conjugate.

Data Summary: The Quantitative Impact of PEG Linkers